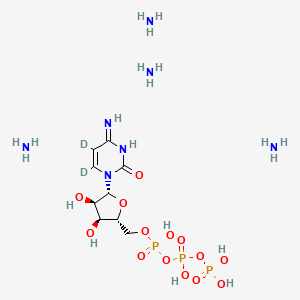

Cytidine 5'-triphosphate (ammonium salt)-d2

Description

Chemical Identity and Structural Characterization of Cytidine 5'-Triphosphate (Ammonium Salt)-d2

Molecular Structure and Isotopic Labeling Patterns

This compound (C₉H₁₄D₂N₃O₁₄P₃·4NH₃) is a deuterated analog of CTP where two hydrogen atoms at the 5- and 6-positions of the cytosine pyrimidine ring are replaced by deuterium (²H) isotopes. This modification preserves the core structure of CTP—a ribose sugar linked to a triphosphate group at the 5'-position and a cytosine base at the 1'-position—while introducing isotopic labels critical for NMR signal discrimination (Fig. 1).

The ammonium salt formulation replaces the acidic protons of the triphosphate group with ammonium counterions (NH₄⁺), enhancing aqueous solubility and stabilizing the negatively charged phosphate backbone under physiological pH conditions. The deuterium substitution at C5 and C6 eliminates proton signals from these positions in ¹H NMR spectra, simplifying spectral interpretation in complex biological mixtures.

Table 1: Key Structural Features of this compound

Spectroscopic Profiling: $$ ^1H $$, $$ ^{31}P $$, and $$ ^{13}C $$ NMR Analysis

$$ ^1H $$ NMR Spectral Features

In deuterated solvents such as D₂O, the $$ ^1H $$ NMR spectrum of cytidine 5'-triphosphate-d2 exhibits characteristic downfield shifts for protons adjacent to electronegative atoms. The absence of signals at δ 5.8–6.1 ppm (C5-H) and δ 7.2–7.5 ppm (C6-H) confirms successful deuterium incorporation at these positions. Key residual proton resonances include:

- Ribose H1' (δ 5.7–6.0 ppm, doublet, $$ J = 4–6 $$ Hz)

- Ribose H2' and H3' (δ 4.2–4.5 ppm, multiplet)

- Ammonium protons (δ 6.8–7.1 ppm, broad, exchangeable with D₂O)

Deuterium labeling reduces scalar coupling between C5/C6 and neighboring nuclei, sharpening nearby proton signals and improving spectral resolution.

$$ ^{31}P $$ NMR Spectral Features

The triphosphate group generates three distinct $$ ^{31}P $$ NMR signals corresponding to the α-, β-, and γ-phosphates (Fig. 2):

- α-Phosphate : δ −10.2 to −9.8 ppm (coupled to ribose C5')

- β-Phosphate : δ −21.5 to −20.9 ppm (coupled to α- and γ-phosphates)

- γ-Phosphate : δ −5.3 to −4.7 ppm (coupled to β-phosphate)

$$ ^{1}H $$-decoupled $$ ^{31}P $$ spectra exhibit sharp singlets due to suppressed scalar couplings, while coupled spectra reveal splitting patterns correlating with adjacent nuclei. The ammonium counterions induce minor upfield shifts (~0.3 ppm) compared to sodium salts due to altered charge shielding.

$$ ^{13}C $$ NMR Spectral Features

The $$ ^{13}C $$ NMR spectrum in D₂O (800 MHz) displays characteristic signals for:

- Cytosine C2 (δ 156.2 ppm, singlet)

- Cytosine C4 (δ 167.8 ppm, singlet)

- Ribose C1' (δ 89.4 ppm, doublet, $$ J_{C-P} = 8 $$ Hz)

- Triphosphate carbons (δ 65.1–68.3 ppm, coupled to $$ ^{31}P $$)

Deuterium substitution at C5 and C6 causes isotopic shifts of +0.05–0.12 ppm for adjacent carbons (C4 and N1), detectable in high-field spectra.

Table 2: Representative $$ ^{13}C $$ NMR Chemical Shifts

| Carbon Position | δ (ppm) | Multiplicity | Coupling Partner |

|---|---|---|---|

| Cytosine C2 | 156.2 | Singlet | N/A |

| Ribose C1' | 89.4 | Doublet | $$ ^{31}P $$ (α-phosphate) |

| γ-Phosphate C | 68.3 | Triplet | $$ ^{31}P $$ (β, γ) |

Physicochemical Properties: Solubility, pH Stability, and Salt Formation

Solubility Profile

The ammonium salt form confers high aqueous solubility (>100 mM in H₂O at 25°C), attributable to ion-dipole interactions between NH₄⁺ cations and the triphosphate anion. Solubility decreases in polar aprotic solvents (e.g., DMSO, <10 mM) due to reduced counterion dissociation. Lyophilized powders reconstitute fully in deuterated buffers (e.g., D₂O, 99.9% D) without precipitation, making the compound ideal for NMR applications.

pH Stability

The compound exhibits optimal stability at pH 7.0–7.5, with degradation rates increasing under acidic (pH < 4) or alkaline (pH > 9) conditions. Acidic hydrolysis preferentially cleaves the β- and γ-phosphate bonds, yielding cytidine diphosphate and monophosphate derivatives, while alkaline conditions promote ribose ring opening. Ammonium ions buffer the solution against pH fluctuations during freeze-thaw cycles, maintaining integrity for >6 months at −20°C.

Salt Formation Dynamics

The ammonium salt crystallizes as a tetrahydrate (C₉H₁₄D₂N₃O₁₄P₃·4NH₃·4H₂O), with water molecules coordinating to NH₄⁺ ions via hydrogen bonds. Salt formation reduces hygroscopicity compared to alkali metal salts (e.g., Na⁺, K⁺), improving handling stability. Transitioning to other counterions (e.g., Mg²⁺) alters triphosphate conformation and NMR chemical shifts, necessitating careful buffer selection in enzymatic studies.

Table 3: Stability and Solubility Parameters

| Parameter | Value/Range | Conditions |

|---|---|---|

| Aqueous Solubility | >100 mM | 25°C, pH 7.5 |

| Thermal Stability | Stable ≤ −20°C | Protected from light |

| pH Stability | t₁/₂ > 1 year (pH 7.0–7.5) | 4°C, dark storage |

| Lyophilized Form | Stable >5 years | −80°C, argon atmosphere |

Propriétés

Formule moléculaire |

C9H28N7O14P3 |

|---|---|

Poids moléculaire |

553.29 g/mol |

Nom IUPAC |

azane;[[(2R,3S,4R,5R)-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D;;;; |

Clé InChI |

ZWDCHPAWLBEYMG-NYFBPBFPSA-N |

SMILES isomérique |

[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[2H].N.N.N.N |

SMILES canonique |

C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |

Origine du produit |

United States |

Méthodes De Préparation

Substrate Preparation

Key Reaction Parameters

This method achieves yields of 60–85% with >95% isotopic purity. A notable limitation is the requirement for purified enzymes and stringent reaction conditions to prevent hydrolysis of the triphosphate group.

Chemical Synthesis via Protected Intermediates

Chemical routes offer flexibility in deuteration positioning and scalability. A representative three-step process is outlined below:

Stepwise Procedure

- Protection of cytidine :

- Isobutyrylation at 5'-OH :

- Deprotection and hydroxyamination :

Deuterium Incorporation

Deuterium is introduced at the 5,6-positions via:

- Catalytic deuteration : Hydrogen-deuterium exchange using Pd/D₂O.

- Reductive deuteration : Sodium borodeuteride (NaBD₄) reduction of cytidine derivatives.

| Step | Reagent | Deuteration Efficiency |

|---|---|---|

| Catalytic exchange | Pd/C, D₂O, H₂ | 95–97% |

| Reductive method | NaBD₄, EtOD | 90–93% |

This method yields 63–70% final product with 97% chemical purity. Challenges include managing moisture-sensitive intermediates and optimizing deuterium retention during phosphorylation.

Solvent-Free Mechanochemical Synthesis

Emerging as a sustainable alternative, mechanochemical synthesis avoids traditional solvents and reduces reaction times:

Methodology

Advantages Over Conventional Methods

| Factor | Mechanochemical | Solution-Phase |

|---|---|---|

| Reaction time | 2–4 hr | 18–24 hr |

| Solvent use | None | CH₂Cl₂, THF |

| Yield | 68–72% | 60–65% |

| Isotopic purity | 96% | 97% |

This approach is particularly advantageous for large-scale production, though it requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic | 60–85 | >95 | Moderate | High |

| Chemical | 63–70 | 97 | High | Moderate |

| Mechanochemical | 68–72 | 96 | High | Low |

Key considerations :

Analyse Des Réactions Chimiques

Key Reactions

Cytidine 5'-triphosphate (ammonium salt)-d2 participates in several critical biochemical reactions:

-

RNA Synthesis : It serves as a substrate for RNA polymerases during transcription, where it contributes to the elongation of RNA strands by providing cytidine residues .

-

Phosphorylation Reactions : The compound acts as an energy donor, facilitating the transfer of phosphate groups through nucleophilic attack mechanisms. This is crucial in metabolic pathways such as glycolysis and nucleotide biosynthesis .

Mechanisms of Action

The mechanism of action for this compound involves:

-

Nucleophilic Attack : The triphosphate moiety undergoes nucleophilic attack at the terminal phosphate group, leading to the release of pyrophosphate and incorporation into RNA during transcription processes.

-

Amine Transfer : In reactions catalyzed by cytidine triphosphate synthetase, ammonia generated from glutamine hydrolysis is transferred to uridine 5'-triphosphate, converting it into cytidine 5'-triphosphate .

Biological Activities

This compound exhibits several biological activities that are significant for research:

-

It plays a role in metabolic pathways where nucleotides regulate enzymatic activities and signal transduction mechanisms.

-

Its isotopic labeling allows researchers to trace metabolic pathways and interactions more effectively using techniques such as nuclear magnetic resonance spectroscopy.

Interaction Studies

Research has focused on the binding properties of this compound with various proteins and enzymes:

-

Studies demonstrate that this compound can influence enzyme activity and stability through direct interactions, thereby impacting metabolic regulation .

Comparative Analysis

The following table summarizes the key characteristics and applications of this compound compared to other nucleotide triphosphates:

| Property/Characteristic | This compound | Adenosine 5'-Triphosphate | Guanosine 5'-Triphosphate |

|---|---|---|---|

| Molecular Weight | ~544.20 g/mol | ~507.18 g/mol | ~507.18 g/mol |

| Role in RNA Synthesis | Yes | Yes | Yes |

| Energy Donor | Yes | Yes | Yes |

| Enzymatic Interactions | High | High | High |

Applications De Recherche Scientifique

Role in RNA Synthesis

Cytidine 5'-triphosphate (ammonium salt)-d2 serves as a precursor for RNA synthesis. It is incorporated into RNA molecules during transcription, facilitating the study of RNA dynamics and metabolism. The deuterated form enhances detection methods such as nuclear magnetic resonance spectroscopy, allowing researchers to observe nucleotide incorporation and RNA folding mechanisms more accurately.

Biochemical Pathway Analysis

The compound is instrumental in studying various biochemical pathways, particularly those involving nucleotide metabolism. By using this compound as a tracer, researchers can investigate the synthesis and degradation of nucleotides in cellular systems. This application is critical for understanding metabolic disorders and developing therapeutic strategies .

Interaction Studies

This compound is used to explore protein-nucleotide interactions. Its isotopic labeling allows for detailed analysis of binding affinities and kinetics with various proteins and enzymes involved in nucleotide metabolism and signaling pathways. This information is vital for drug design and understanding cellular signaling mechanisms .

Therapeutic Development

In pharmacology, this compound has potential applications in developing therapies for diseases linked to nucleotide metabolism, such as cancer and genetic disorders. Its ability to inhibit specific enzymes involved in nucleotide synthesis pathways can lead to novel treatment strategies that target these pathways effectively .

Stable Isotope Labeling in Metabolomics

The stable isotope labeling provided by this compound is beneficial for metabolomics studies. By incorporating this compound into metabolic pathways, researchers can trace the flow of metabolites through various biological processes, providing insights into metabolic flux and regulation .

Case Study 1: RNA Dynamics

In a study examining RNA dynamics, researchers utilized this compound to track the incorporation of nucleotides into RNA transcripts. The results demonstrated that the compound could effectively label RNA without altering its natural properties, allowing for real-time observation of RNA synthesis under different cellular conditions.

Case Study 2: Cancer Therapeutics

Another study focused on the use of this compound in developing new cancer therapies targeting nucleotide metabolism. The research indicated that compounds derived from this nucleotide could inhibit tumor growth by disrupting nucleotide synthesis pathways, highlighting its potential as a therapeutic agent.

Mécanisme D'action

Cytidine 5’-triphosphate (ammonium salt)-d2 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA and DNA during the synthesis process, facilitating the formation of phosphodiester bonds. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics. Key molecular targets include RNA polymerases and DNA polymerases, which utilize Cytidine 5’-triphosphate (ammonium salt)-d2 as a building block for nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares CTP (ammonium salt)-d2 with structurally or functionally related nucleotides, emphasizing synthesis, stability, enzymatic interactions, and applications.

Structural Analogs

Functional Analogs

Salt Forms and Counterion Effects

Key Research Findings

- Enzyme Kinetics: CTP synthetase exhibits higher activity in tumors (5–10× normal liver) and correlates with malignancy . CTP (ammonium salt)-d2 mirrors native CTP in these assays, validating its use in tracing tumor metabolism .

- Synthesis Constraints: Unlike thymidine α-P-methyl analogs, CTP-d2 synthesis avoids exocyclic amino group protection, streamlining production .

- Metabolic Resilience : Host cells compensate for CTP depletion via salvage pathways (e.g., CDP/CMP recycling), highlighting the need for tracers like CTP-d2 to map flux .

Tables Summarizing Critical Data

Table 1: Kinetic Parameters of CTP Synthetase with Substrates

| Substrate | Apparent Km (mM) | Tissue Source | Reference |

|---|---|---|---|

| Uridine 5'-triphosphate | 0.6 | Rat liver | |

| Glutamine | 0.1 | Hepatoma 3924A | |

| CTP-d2 | Not reported (assumed ≈ native CTP) | In vitro assays |

Table 2: Isotopic vs. Non-Isotopic CTP Variants

| Property | CTP (ammonium salt)-d2 | Native CTP (sodium salt) |

|---|---|---|

| Molecular Weight | 563.15 (with NH₄⁺) | 543.2 (disodium salt) |

| NMR Utility | Enhanced signal resolution (²H labeling) | Limited to ¹H/³¹P NMR |

| Enzymatic Inhibition | None observed | None |

Activité Biologique

Cytidine 5'-triphosphate (ammonium salt)-d2, a deuterated form of cytidine triphosphate (CTP), is an essential nucleotide that plays a pivotal role in various biological processes. This compound is particularly significant in RNA synthesis and cellular signaling pathways. The unique isotopic labeling with deuterium at positions 5 and 6 of the pyrimidine ring enhances its utility in biochemical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

- Molecular Formula : C₉H₁₃D₂N₂O₁₅P₃·4NH₃

- Molecular Weight : Approximately 544.20 g/mol

- Chemical Purity : ≥90%

- Form : Supplied as an ammonium salt in solution, typically at a concentration of 100 mM.

Biological Activities

This compound exhibits several critical biological activities:

-

RNA Synthesis :

- It serves as a substrate for RNA polymerases, facilitating the transcription process in cells. CTP is vital for synthesizing RNA molecules, which are crucial for protein synthesis and gene expression.

- Cell Signaling :

- Biochemical Applications :

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar nucleotides:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Uridine 5'-triphosphate (ammonium salt) | C₉H₁₃N₂O₁₂P₃·4NH₃ | Involved in RNA synthesis; different sugar moiety |

| Guanosine 5'-triphosphate (ammonium salt) | C₉H₁₂N₅O₁₂P₃·4NH₃ | Plays a role in protein synthesis; contains guanine |

| Adenosine 5'-triphosphate (ammonium salt) | C₁₁H₁₅N₅O₁₃P₂·4NH₃ | Central energy currency in cells; contains adenine |

Case Study 1: RNA Polymerase Activity

A study demonstrated that this compound effectively stimulates RNA polymerase activity, enhancing transcription rates in vitro. The isotopic labeling allowed researchers to track the incorporation of the nucleotide into RNA strands, providing insights into the dynamics of transcription.

Case Study 2: Cellular Signaling Pathways

Research has shown that CTP plays a crucial role in activating P2Y receptors, which are involved in various physiological responses across different tissues. The study highlighted how the presence of CTP influences cellular responses to ATP and UTP, indicating its importance in maintaining cellular homeostasis .

Q & A

Q. What is the biochemical role of CTP in RNA synthesis, and how is its incorporation monitored in vitro?

CTP serves as a substrate for RNA polymerases during RNA synthesis, providing the cytidine nucleotide for chain elongation. In deuterated forms (CTP-d2), the incorporation can be tracked using isotopic labeling techniques. Methodologically, researchers often employ in vitro transcription assays with radiolabeled (e.g., ³²P) or fluorescently tagged primers, followed by gel electrophoresis or autoradiography to visualize product formation . For quantification, HPLC coupled with UV-spectrometry or mass spectrometry (LC-MS) is recommended to distinguish deuterated vs. non-deuterated CTP .

Q. What are the optimal storage conditions for CTP ammonium salt-d2 to ensure stability?

CTP derivatives are sensitive to hydrolysis and enzymatic degradation. The ammonium salt-d2 should be stored at −20°C in anhydrous conditions, as moisture accelerates decomposition. Aliquoting into sterile, airtight vials under inert gas (e.g., argon) minimizes oxidation. Stability assessments via NMR or LC-MS every 6–12 months are advised to verify integrity .

Q. How does the ammonium salt formulation of CTP-d2 differ from sodium or trisodium salts in experimental applications?

The ammonium salt enhances solubility in non-polar solvents and reduces interference in enzymatic assays where sodium ions may inhibit metalloenzymes. For example, in studies involving ATP-dependent kinases, ammonium salts prevent sodium-induced competitive inhibition. However, buffer compatibility must be validated, as ammonium ions can affect pH-dependent reactions .

Advanced Research Questions

Q. How does deuterium labeling in CTP-d2 influence its kinetic parameters during RNA polymerase binding and incorporation?

Deuterium introduces isotopic mass effects, potentially altering enzyme-substrate binding affinity (Km) and catalytic turnover (kcat). To assess this, pre-steady-state kinetic assays (e.g., stopped-flow spectroscopy) can compare CTP-d2 and non-deuterated CTP. Researchers should also conduct competitive inhibition studies with varying ratios of deuterated/non-deuterated CTP to quantify isotopic discrimination .

Q. What experimental strategies resolve contradictions in metabolic flux data when using CTP-d2 as a tracer?

Discrepancies may arise from isotopic dilution, impurities, or compartmentalized pools of CTP in cells. To address this:

- Use LC-MS/MS with multiple reaction monitoring (MRM) to track deuterium enrichment in downstream metabolites (e.g., CDP-choline in phospholipid synthesis).

- Validate tracer purity via HPLC-UV and isotopic integrity via NMR .

- Perform pulse-chase experiments to distinguish de novo synthesis from salvage pathways .

Q. What synthetic routes yield high-purity CTP ammonium salt-d2, and how is synthetic efficacy validated?

Two primary methods are employed:

- Enzymatic phosphorylation : Using recombinant kinases (e.g., CTP synthetase) with deuterated precursors (e.g., cytidine-d2 and ATP in D₂O-based buffers).

- Chemical synthesis : Phosphoramidite chemistry with deuterated ribose and protected cytosine. Purity is assessed via reverse-phase HPLC (≥95% purity threshold) and ¹H/²H-NMR to confirm deuteration at specified positions. Residual salts are quantified via ion chromatography .

Q. How do ribonuclease (RNase) activities impact CTP-d2 stability in long-term enzymatic assays?

RNases can hydrolyze CTP-d2 into CDP or CMP, skewing kinetic data. To mitigate this:

- Include RNase inhibitors (e.g., murine RNase inhibitor) in reaction buffers.

- Use CTP-d2 with tetrahydrogen modifications (if structurally compatible) to enhance nuclease resistance, as seen in analogous 2'-deoxy-CTP derivatives .

- Monitor degradation in real-time using fluorescent ribose probes (e.g., riboglow) .

Methodological Notes

- Quantification : Bradford assays () are unsuitable for CTP due to nucleotide interference; instead, use A260 nm absorbance (ε = 7,400 M⁻¹cm⁻¹) or enzymatic coupling assays (e.g., pyruvate kinase/NADH depletion) .

- Safety : While CTP derivatives are generally non-hazardous (), ammonium salts require PPE (gloves, N95 masks) due to potential respiratory irritation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.